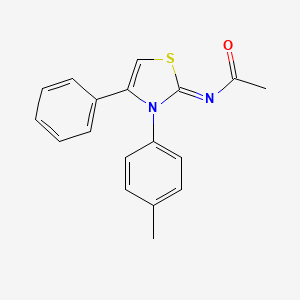
(Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide, also known as PTAA, is a thiazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PTAA has been found to possess a wide range of biological activities and has been studied extensively for its potential applications in various fields.
科学的研究の応用
Thiazole Derivatives in Scientific Research
Thiazole and its derivatives are recognized for their diverse biological activities and applications in medicinal chemistry. This class of compounds has been studied for various potential therapeutic applications due to their structural versatility and pharmacological properties.
Anticancer and Antimicrobial Properties
Thiazole derivatives have been synthesized and evaluated for potential anticancer and antimicrobial activities. For instance, studies have focused on the synthesis of thiophene analogues of known carcinogens to evaluate their potential carcinogenicity and medicinal applications. Such compounds, including thiazole derivatives, are evaluated in vitro for their activity profiles, which may indicate their applicability in cancer research and antimicrobial therapies (Ashby, Styles, Anderson, & Paton, 1978).
Environmental and Pharmacokinetics Studies
Thiazole compounds have also been the subject of environmental protection studies, focusing on the adsorptive elimination of pollutants such as acetaminophen from water. This research underscores the environmental relevance of thiazole derivatives in removing contaminants from aqueous solutions, highlighting their potential in environmental chemistry and engineering (Igwegbe et al., 2021).
Neuropharmacology and Drug Development
In neuropharmacology, glutamate-modulating drugs, including thiazole derivatives, have been explored for their potential in treating neuropsychiatric disorders. Such studies are crucial in understanding the neuroprotective mechanisms and developing new therapeutic approaches for conditions like obsessive-compulsive disorder (Grados, Specht, Sung, & Fortune, 2013).
特性
IUPAC Name |
N-[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-16(11-9-13)20-17(15-6-4-3-5-7-15)12-22-18(20)19-14(2)21/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAVCSPNUKZDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)
![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)
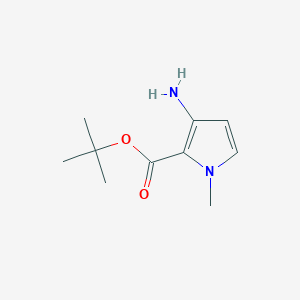
![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)
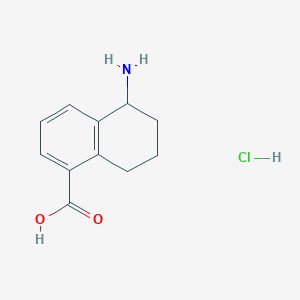
![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)
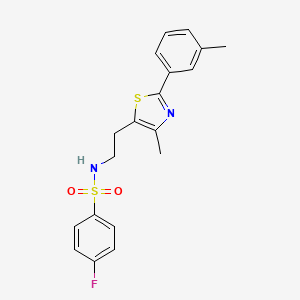
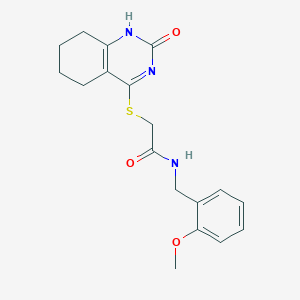
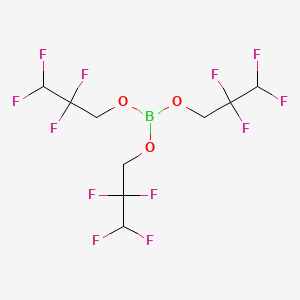
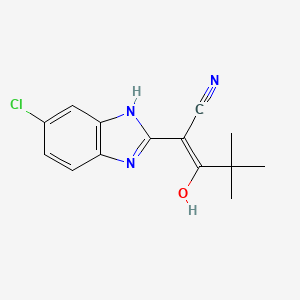

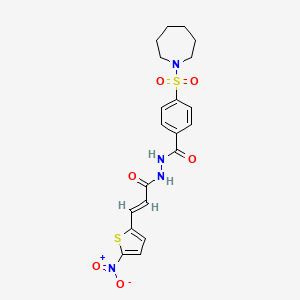
![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)